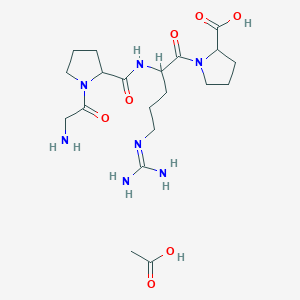
H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Gly-DL-Pro-DL-Arg-DL-Pro-OHThis compound is notable for its role as an inhibitor of fibrinogen aggregation and fibrin polymerization . It has applications in various fields, including biochemistry and medical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction.
Common Reagents and Conditions
Coupling Reagents: Carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HBTU, TBTU) are commonly used in the coupling step of SPPS.
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups during synthesis.
Cleavage Reagents: A mixture of TFA and scavengers (e.g., water, triisopropylsilane) is used to cleave the peptide from the resin.
Major Products
The primary product of these reactions is the desired peptide, this compound. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification .
Wissenschaftliche Forschungsanwendungen
H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H has several applications in scientific research:
Wirkmechanismus
H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H exerts its effects by binding to fibrinogen and preventing its polymerization into fibrin. This inhibition disrupts the formation of blood clots. The peptide mimics the N-terminal region of the fibrinogen alpha chain, which is crucial for fibrin polymerization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gly-Pro-Arg-Pro amide: Another peptide that inhibits fibrin polymerization but differs in its amide form.
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: A peptide with a similar inhibitory effect on fibrin polymerization but with a different amino acid sequence.
Uniqueness
H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H is unique due to its specific sequence and acetate form, which may confer distinct stability and solubility properties compared to other similar peptides .
Eigenschaften
Molekularformel |
C20H35N7O7 |
|---|---|
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
acetic acid;1-[2-[[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H31N7O5.C2H4O2/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30;1-2(3)4/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22);1H3,(H,3,4) |
InChI-Schlüssel |
ZYTSTPIIKNCGRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methanesulfonato[2-(diamondophosphine) morpholine][2-(2'-methylamino-1,1'-biphenyl)] Palladium (II)](/img/structure/B13399148.png)
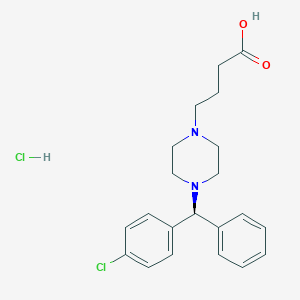
![5-[[2-(3-Aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13399158.png)
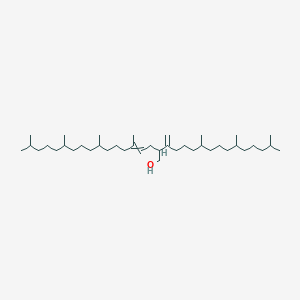
![2-[4-Hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B13399183.png)
![(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-1-ylbutanoic acid](/img/structure/B13399185.png)

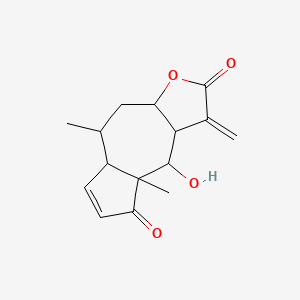
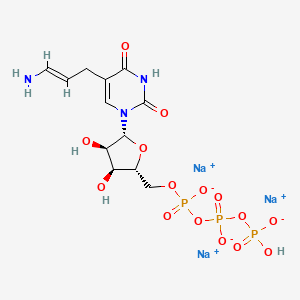
![5-Chloro-3-hydroxy-1-(piperidin-4-YL)-1H-benzo[D]imidazol-2(3H)-one](/img/structure/B13399201.png)
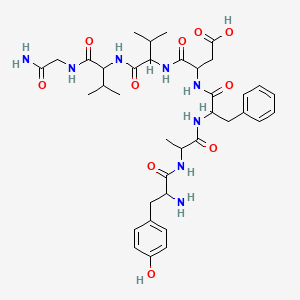
![N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide](/img/structure/B13399219.png)
